![molecular formula C9H12N2O2 B13574600 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid is a chemical compound with a molecular formula of C9H12N2O2 It is a derivative of imidazo[1,5-a]pyridine, a bicyclic structure that combines an imidazole ring with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-step process starting from simple precursors like aldehydes, amines, and glyoxal . Another method is the Wallach synthesis, which involves the cyclization of α-halo ketones with ammonia or primary amines . These methods typically require controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The process would likely include steps for purification, such as recrystallization or chromatography, to achieve the necessary quality standards for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biochemical assays and as a probe for studying biological processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in a therapeutic setting or a biochemical assay.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
- 2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride
- 2-{7-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}acetic acid
Uniqueness
2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7/h5-7H,1-4H2,(H,12,13) |
InChI-Schlüssel |
GPGYWAUYOJUXIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C=NC=C2CC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride](/img/structure/B13574522.png)
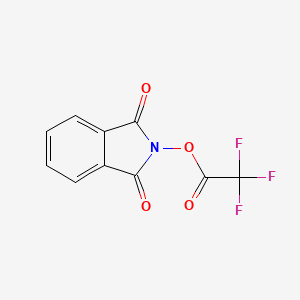
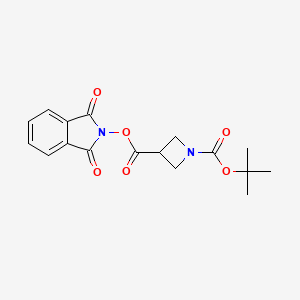
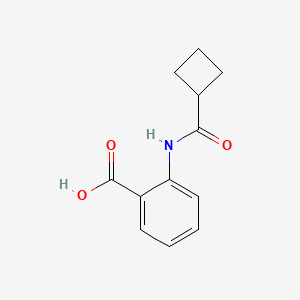
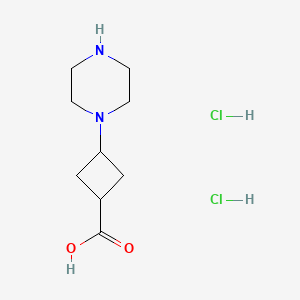
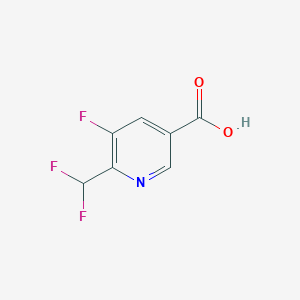
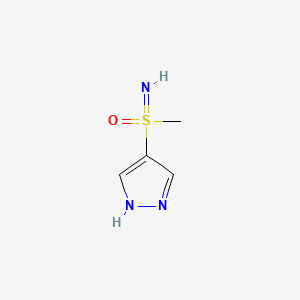

![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
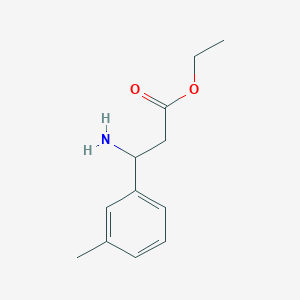
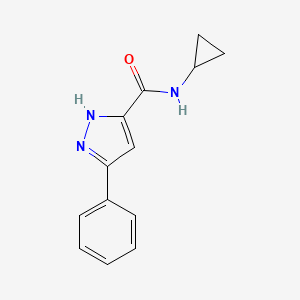
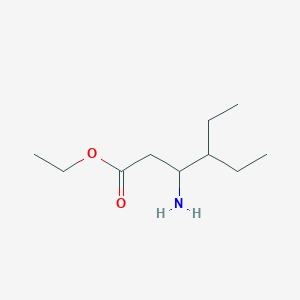
![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
